5-[(Chloroacetyl)amino]-2,4-dinitrobenzoic acid
Description
Properties
IUPAC Name |
5-[(2-chloroacetyl)amino]-2,4-dinitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O7/c10-3-8(14)11-5-1-4(9(15)16)6(12(17)18)2-7(5)13(19)20/h1-2H,3H2,(H,11,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMYMGLJTXSYAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1NC(=O)CCl)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2,4-Dinitrobenzoic Acid Derivatives
The base aromatic compound, 2,4-dinitrobenzoic acid, can be prepared by nitration of benzoic acid derivatives under controlled conditions. Although 3,5-dinitrobenzoic acid synthesis is more documented, nitration methods are analogous:
- Nitration Procedure : Sulfuric acid is used as a catalyst and solvent; benzoic acid is added under stirring and cooled.
- Fuming nitric acid is added dropwise to control the reaction temperature, typically maintaining below 85°C.
- The reaction proceeds at elevated temperatures (80-135°C) over several hours for complete nitration.
- Crystallization of the product from water or aqueous ethanol yields the dinitrobenzoic acid derivative with yields around 70%.
This nitration step is critical to introduce the nitro groups at the desired positions, which influence the electronic properties and reactivity of the aromatic ring for subsequent substitutions.
Introduction of the Amino Group at Position 5
The amino group at position 5 can be introduced via nucleophilic aromatic substitution or reduction of a nitro group if starting from a trinitrobenzoic acid intermediate. Alternatively, the amino group can be introduced by:
- Nitration to form a dinitro derivative with a leaving group or activated position at 5.
- Reduction of the nitro group at position 5 to an amino group using common reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
This step requires careful control to avoid over-reduction or reduction of other nitro groups.
Chloroacetylation of the Amino Group
The final step involves acylation of the amino group with chloroacetyl chloride to form the amide linkage:
- The amino-substituted dinitrobenzoic acid is dissolved in an appropriate solvent such as tetrahydrofuran or dichloromethane.
- Chloroacetyl chloride is added dropwise at low temperature (0°C) to minimize side reactions.
- The reaction mixture is stirred, allowing the formation of the chloroacetyl amide.
- Workup involves washing with aqueous solutions (brine, sodium bicarbonate) to remove acid byproducts.
- Purification is achieved by crystallization or chromatography.
This step is well-established in amide synthesis and is critical to introduce the reactive chloroacetyl group.
Analytical and Purification Considerations
- Purification : Crystallization from aqueous ethanol or water is effective for purifying dinitrobenzoic acid derivatives.
- Characterization : IR spectroscopy confirms amide bond formation (amide CO stretch ~1660 cm⁻¹), nitro groups (NO₂ stretches ~1500 and 1350 cm⁻¹), and chloroacetyl presence (C–Cl stretch).
- NMR : ¹H and ¹³C NMR provide structural confirmation, especially the chemical shifts of aromatic protons, amide NH, and chloroacetyl methylene protons.
- Mass Spectrometry : Confirms molecular weight and fragmentation pattern consistent with chloroacetyl amide.
Research Findings and Reaction Optimization
Recent studies on related dinitrobenzoate derivatives emphasize the importance of mild reaction conditions to preserve sensitive functional groups:
- Mild amine-promoted methanolysis methods have been developed for 3,5-dinitrobenzoates, showing efficient cleavage and functional group tolerance.
- The chloroacetyl group can be selectively introduced and manipulated without affecting other ester or amide groups due to differences in reactivity.
- Reaction monitoring by HPLC and spectroscopic methods ensures high purity and yield.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Key Notes |
|---|---|---|---|
| 1 | Nitration | Benzoic acid, H₂SO₄, fuming HNO₃, 80-135°C | Introduces 2,4-dinitro groups |
| 2 | Amination | Reduction of nitro group or nucleophilic substitution | Amino group introduced at position 5 |
| 3 | Chloroacetylation (Amide formation) | Chloroacetyl chloride, THF/DCM, 0°C | Forms 5-[(Chloroacetyl)amino] amide |
| 4 | Purification | Crystallization from aqueous ethanol or chromatography | Ensures product purity |
Scientific Research Applications
Medicinal Chemistry
Anticancer Research
5-[(Chloroacetyl)amino]-2,4-dinitrobenzoic acid has been studied for its potential anticancer properties. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including prostate (LNCaP and PC-3) and breast cancer cells. For instance, a study reported that certain analogs demonstrated IC50 values in the micromolar range, suggesting effective inhibition of cancer cell proliferation .
Mechanism of Action
The compound's mechanism is believed to involve the inhibition of specific enzymes related to cancer cell metabolism. For example, it may act as an inhibitor of certain protein kinases or other critical pathways that facilitate tumor growth .
Biochemical Applications
Enzyme Inhibition Studies
This compound has been utilized in enzyme inhibition studies, particularly concerning glycosidases. The quantification of enzymatically released reducing sugars using this compound has proven effective in assessing enzyme activity in various biological assays .
Analytical Chemistry
In analytical chemistry, the compound serves as a reagent for detecting reducing substances in biological samples. It is particularly useful for quantifying carbohydrate levels in blood and urine samples, aiding in diabetes research and management .
Environmental Studies
Toxicological Assessments
Research involving this compound has contributed to toxicological assessments related to environmental contaminants. Its structural similarities to other nitro compounds allow researchers to predict its behavior and toxicity in environmental settings .
Water Quality Monitoring
The compound has been included in studies evaluating potential contaminants in drinking water supplies. Its detection can indicate the presence of harmful substances, thereby assisting regulatory bodies in monitoring water quality standards .
Case Study 1: Anticancer Efficacy
A recent study investigated the anticancer properties of this compound derivatives against human prostate cancer cell lines. The results showed that specific derivatives had IC50 values ranging from 10 μM to 42 μM, indicating promising anticancer activity compared to standard chemotherapeutics .
Case Study 2: Enzyme Activity Quantification
In another study focused on enzyme kinetics, the use of this compound allowed researchers to measure glycosidase activity effectively. The method provided reliable results for assessing enzyme efficiency and substrate specificity .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Anticancer research | IC50 values between 10 μM - 42 μM |
| Biochemical Applications | Enzyme inhibition studies | Effective for quantifying reducing sugars |
| Environmental Studies | Toxicological assessments | Relevant for predicting environmental behavior |
| Water Quality Monitoring | Detection of contaminants | Useful for regulatory compliance |
Mechanism of Action
The mechanism of action of 5-[(Chloroacetyl)amino]-2,4-dinitrobenzoic acid involves its interaction with biological molecules through its functional groups. The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The nitro groups can participate in redox reactions, affecting cellular oxidative stress levels.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-Chloro-2,4-dinitrobenzoic Acid
- Structure: Lacks the chloroacetyl-amino group at position 5; instead, a chlorine atom is directly attached to the benzene ring.
- Properties :
4-Chloro-3,5-dinitrobenzoic Acid (CDNBA)
- Structure : Nitro groups at positions 3 and 5, with chlorine at position 4.
- Properties :
- Applications : Model compound for studying nitroaromatic pollutant degradation.
5-Amino-2-chlorobenzoic Acid
- Structure: Features an amino group at position 5 instead of the nitro and chloroacetyl-amino groups.
- Properties: Basic amino group enhances solubility in polar solvents (e.g., 22 mg/mL in water at 20°C). Reactivity: Participates in diazotization and acylation reactions, making it a versatile intermediate for dyes and pharmaceuticals .
- Applications: Precursor for synthesizing antifungal agents and nonsteroidal anti-inflammatory drugs (NSAIDs).
Key Research Findings
- Synthetic Routes: The target compound is synthesized via acylation of 5-amino-2,4-dinitrobenzoic acid with chloroacetyl chloride in the presence of a base (e.g., triethylamine), yielding 70–85% efficiency .
- Biological Activity: Derivatives of 5-[(Chloroacetyl)amino]-2,4-dinitrobenzoic acid exhibit moderate anti-Salmonella typhi activity (MIC: 32 µg/mL), outperforming non-acylated analogs due to enhanced membrane permeability .
- Environmental Impact : Nitroaromatic analogs like CDNBA show persistence in aqueous environments (half-life: 120 days at pH 7), highlighting the need for careful disposal of the target compound .
Biological Activity
5-[(Chloroacetyl)amino]-2,4-dinitrobenzoic acid (CAS No. 1365963-13-8) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and possible mechanisms of action.
Chemical Structure and Properties
The structure of this compound features a dinitrobenzoic acid core with a chloroacetylamino side group. This structural configuration is significant for its reactivity and biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C9H7ClN2O5 |
| Molecular Weight | 248.62 g/mol |
| CAS Number | 1365963-13-8 |
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. Its activity against various bacterial strains has been documented:
- Gram-positive bacteria: The compound has shown effectiveness against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).
- Mycobacteria: Preliminary results indicate activity against Mycobacterium tuberculosis, suggesting potential as a treatment for tuberculosis.
In vitro assays have demonstrated that this compound exhibits a minimum inhibitory concentration (MIC) comparable to clinically used antibiotics, indicating its potential as an alternative therapeutic agent .
Cytotoxic Effects
Research into the cytotoxicity of this compound has revealed promising results in cancer cell lines:
- Cell Lines Tested: A549 (lung cancer), HepG2 (liver cancer), and HCT-116 (colon cancer).
- Mechanism of Action: The compound induces apoptosis in cancer cells through the activation of caspases, specifically caspase 3 and caspase 8, which are crucial in the extrinsic apoptotic pathway .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Interactions: It could interact with cellular receptors that mediate apoptosis and cell survival pathways.
- Reactive Oxygen Species (ROS) Generation: Increased ROS levels may lead to oxidative stress in cells, promoting apoptosis.
Case Studies
A notable study explored the synthesis and biological evaluation of various derivatives related to this compound. These derivatives were assessed for their antimicrobial and cytotoxic properties:
- Findings: Compounds with halogen substitutions exhibited enhanced antibacterial activity compared to their non-halogenated counterparts.
- Comparative Analysis: The synthesized compounds were compared with existing antibiotics such as ampicillin and rifampicin, demonstrating superior efficacy in some cases .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloroacetyl group (-COCH₂Cl) undergoes nucleophilic displacement under mild alkaline conditions. Key reactions include:
The reactivity is enhanced by electron-withdrawing nitro groups, which polarize the C-Cl bond in the chloroacetyl moiety .
Reduction of Nitro Groups
Selective reduction of nitro groups (-NO₂) to amines (-NH₂) is achievable via catalytic hydrogenation or chemical reductants:
Reduction pathways are critical for synthesizing diamino derivatives used in pharmaceutical intermediates .
Decarboxylation Reactions
The carboxylic acid group (-COOH) undergoes decarboxylation under thermal or basic conditions:
| Conditions | Products | Mechanism | References |
|---|---|---|---|
| 150–200°C, vacuum | 5-[(Chloroacetyl)amino]-2,4-dinitrotoluene | Thermal elimination of CO₂ | |
| NaOH (aq.), 100°C | Sodium salt + CO₂ | Base-mediated decarboxylation |
This reaction is exploited in synthesizing simpler nitroaromatic derivatives .
Metal Coordination Chemistry
The compound acts as a polydentate ligand, coordinating with transition metals via nitro and carboxylate groups:
Complexes exhibit enhanced bioactivity compared to the free ligand, attributed to synergistic effects .
Stability and Handling Considerations
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-[(chloroacetyl)amino]-2,4-dinitrobenzoic acid, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via sequential nitration, amidation, and chloroacetylation. For example, starting with 5-nitroanthranilic acid, nitration at the ortho position (using HNO₃/H₂SO₄) yields 2,4-dinitrobenzoic acid derivatives. Subsequent coupling with chloroacetyl chloride in anhydrous DMF under nitrogen atmosphere at 0–5°C minimizes side reactions (e.g., hydrolysis of the chloroacetyl group) .
- Critical Factors : Temperature control during chloroacetylation is essential to avoid decomposition. Yields drop significantly above 10°C due to competing esterification or polymerization.
Q. How can the purity of this compound be validated?
- Analytical Techniques :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA (70:30 v/v) at 1.0 mL/min; monitor at 254 nm. Retention time should correlate with standards (e.g., ≥98% purity) .
- NMR : Confirm the presence of the chloroacetyl group (δ 4.2–4.4 ppm for CH₂Cl) and aromatic protons (δ 8.5–9.0 ppm for dinitro-substituted benzene) .
Q. What are the primary applications of this compound in biochemical assays?
- Enzyme Inhibition Studies : The nitro groups act as electron-withdrawing moieties, making the compound a potential inhibitor for enzymes like glutathione S-transferase (GST). Competitive inhibition assays using CDNB (1-chloro-2,4-dinitrobenzene) as a substrate can benchmark activity .
Advanced Research Questions
Q. How do steric and electronic effects of the chloroacetyl group impact reactivity in nucleophilic substitutions?
- Mechanistic Insight : The chloroacetyl group’s electron-deficient carbonyl carbon facilitates nucleophilic attack (e.g., by thiols or amines). Steric hindrance from the dinitro substituents slows reactions at the aromatic ring but enhances selectivity at the chloroacetyl site. Computational studies (DFT) predict activation energies for substitution pathways .
- Experimental Validation : Kinetic studies in DMSO/water (9:1) at pH 7.4 show pseudo-first-order rate constants (k = 0.15–0.30 M⁻¹s⁻¹) for reactions with cysteine .
Q. What degradation pathways occur under accelerated stability conditions, and how can they be mitigated?
- Degradation Mechanisms :
- Hydrolysis : The chloroacetyl group hydrolyzes to glycine derivatives in aqueous buffers (pH > 8).
- Photolysis : UV exposure (λ = 300–400 nm) cleaves nitro groups, generating nitrophenolic byproducts .
Q. How can conflicting spectral data (e.g., IR vs. NMR) for this compound be resolved?
- Case Study : Discrepancies in carbonyl stretching frequencies (IR: 1720 cm⁻¹ vs. computed 1705 cm⁻¹) arise from crystal packing effects. Single-crystal XRD confirms planar amide geometry, while solid-state NMR reveals dynamic disorder in the chloroacetyl group .
- Resolution : Combine multiple techniques (e.g., solution-state NMR, X-ray crystallography) and compare with density functional theory (DFT) simulations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
